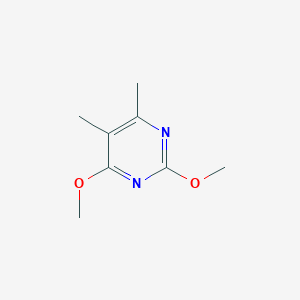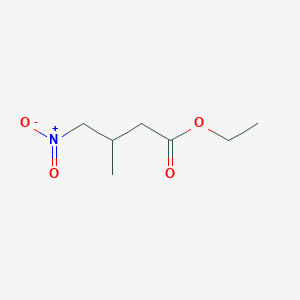
3-Methylpiperidin-4-amine
概要
説明
3-Methylpiperidin-4-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpiperidin-4-amine typically involves the hydrogenation of pyridine derivatives using metal-based catalysts. Common catalysts include cobalt, ruthenium, and nickel . The process generally involves the following steps:
N-acylation: of 3-Amino-4-methyl pyridine.
Quaternization: using benzyl halide.
Partial reduction: with sodium borohydride in methanol or water.
Hydrolysis: in the presence of acid to form 1-Benzyl-4-methylpiperidin-3-one.
Reductive amination: using methanolic methylamine and titanium (IV) isopropoxide in methanol.
Industrial Production Methods: Industrial production methods for this compound often involve continuous flow reactions and the use of microwave irradiation to enhance reaction rates and yields . These methods are designed to be efficient and scalable, suitable for large-scale production.
化学反応の分析
Types of Reactions: 3-Methylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Nucleophilic substitution reactions at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Metal hydrides such as lithium aluminum hydride.
Substitution: Alkyl halides or sulfonyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-sulfonylated derivatives.
科学的研究の応用
3-Methylpiperidin-4-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it has been studied as a potential antagonist for the 5-HT6 receptor, which is involved in cognitive functions . The compound’s effects are mediated through its binding to these targets, leading to modulation of signaling pathways and subsequent biological responses .
類似化合物との比較
- 4-Aminopiperidine
- 3-Methyl-4-aminopiperidine
- 1-Benzyl-4-methylpiperidin-3-amine
Comparison: 3-Methylpiperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 4-Aminopiperidine, it has an additional methyl group, which can influence its reactivity and binding affinity to molecular targets . Similarly, its structure differs from 1-Benzyl-4-methylpiperidin-3-amine, which has a benzyl group that affects its pharmacokinetic profile .
特性
IUPAC Name |
3-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-5-4-8-3-2-6(5)7/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSXUVZTKVXBSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473407 | |
| Record name | 3-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
396133-35-0 | |
| Record name | 3-Methyl-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=396133-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-methylpiperidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)












